Cas no 75658-83-2 ((1R,2S)-2-(hydroxymethyl)cyclopentylmethanol)
(1R,2S)-2-(hydroxymethyl)cyclopentylmethanol Chemical and Physical Properties
Names and Identifiers
-
- ([2-(hydroxymethyl)cyclopentyl]methanol )
- [2-(hydroxymethyl)cyclopentyl]methanol
- (1,2-cis)-cyclopentane-1,2-dicarboxylic acid
- AC1LDYHM
- AC1Q5QVG
- cis-
- cis-1,2-bis(hydroxymethyl)cyclopentane
- cis-1,2-Bis-hydroxymethyl-cyclopentan
- cis-1,2-bis-hydroxymethyl-cyclopentane
- cis-1,2-cyclopentanedicarboxylic acid
- cis-1,2-dihydroxymethyl-cyclopentane
- cis-Cyclopentan-1,2-dicarbonsaeure
- cis-Cyclopentane-1,2-dicarboxylic acid
- cis-cyclopentane-1,2-dimethanol
- CTK4C4859
- SureCN419838
- (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol
- rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol
- Cis-1,2-cyclopentane dimethanol
- EN300-1722715
- [(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol
- Cis-1,2-cydopentane dimethanol
- NXKFMUFJMLNJOB-KNVOCYPGSA-N
- 75658-83-2
- SCHEMBL8943403
- Rel-((1R,2S)-cyclopentane-1,2-diyl)dimethanol
-
- Inchi: 1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2/t6-,7+
- InChI Key: NXKFMUFJMLNJOB-KNVOCYPGSA-N
- SMILES: OC[C@H]1CCC[C@H]1CO
Computed Properties
- Exact Mass: 130.09942
- Monoisotopic Mass: 130.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 73
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
- LogP: 0.38730
(1R,2S)-2-(hydroxymethyl)cyclopentylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722715-0.05g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
| Enamine | EN300-1722715-0.1g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
| Enamine | EN300-1722715-0.25g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
| Enamine | EN300-1722715-0.5g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 0.5g |
$656.0 | 2023-09-20 | |
| Enamine | EN300-1722715-1.0g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 1g |
$842.0 | 2023-05-23 | |
| Enamine | EN300-1722715-2.5g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
| Enamine | EN300-1722715-5.0g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 5g |
$2443.0 | 2023-05-23 | |
| Enamine | EN300-1722715-10.0g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 10g |
$3622.0 | 2023-05-23 | |
| Enamine | EN300-1722715-1g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 1g |
$842.0 | 2023-09-20 | |
| Enamine | EN300-1722715-5g |
[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol |
75658-83-2 | 95% | 5g |
$2443.0 | 2023-09-20 |
(1R,2S)-2-(hydroxymethyl)cyclopentylmethanol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol
Comprehensive Overview of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol (CAS No. 75658-83-2)
(1R,2S)-2-(hydroxymethyl)cyclopentylmethanol (CAS No. 75658-83-2) is a chiral compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and reactivity. The chiral centers at the 1 and 2 positions of the cyclopentyl ring contribute to its distinct properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol consists of a cyclopentyl ring with a hydroxymethyl group attached to the second carbon atom and a methyl group attached to the first carbon atom. The stereochemistry of these groups is essential for its specific interactions with biological targets, such as enzymes and receptors. This compound is often used as a building block in the synthesis of complex natural products and pharmaceuticals, where its chiral nature ensures the formation of the desired enantiomer.
Recent research has highlighted the importance of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol in the development of new therapeutic agents. For instance, studies have shown that this compound can serve as a precursor for the synthesis of antiviral drugs, particularly those targeting viral proteases. The ability to control the stereochemistry during synthesis is critical for optimizing the drug's efficacy and minimizing side effects.
In addition to its role in drug development, (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol has been explored for its potential in organic synthesis. Its unique structure makes it an excellent starting material for asymmetric synthesis, where it can be transformed into a wide range of functionalized molecules with high enantioselectivity. This property is particularly valuable in the production of fine chemicals and pharmaceutical intermediates.
The synthesis of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol has been extensively studied, and several efficient methods have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the asymmetric hydrogenation of a prochiral ketone or aldehyde followed by reduction to form the hydroxymethyl group. Advanced catalysts and reaction conditions have been optimized to achieve high yields and enantiomeric purity.
The physical properties of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol
In terms of safety and handling, (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol
The environmental impact of (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol
In conclusion, (1R,2S)-2-(hydroxymethyl)cyclopentylmethanol (CAS No. 75658-83-2) is a versatile chiral compound with significant applications in pharmaceuticals and organic synthesis. Its unique stereochemistry and physical properties make it an essential intermediate in the development of new therapeutic agents and fine chemicals. Ongoing research continues to explore new applications and synthetic methods for this compound, further solidifying its importance in the chemical and pharmaceutical industries.
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